3-benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide” is a compound that has been synthesized and studied for its physicochemical properties . It has been examined for its radioactivity .
Synthesis Analysis
The compound was synthesized and proved by physicochemical analyses (HRMS, 1H and 13C NMR) . The target compound was examined for its radioactivity and the results showed that benzo[g]quinazoline was successfully labeled with radioactive iodine using NBS via an electrophilic substitution .Molecular Structure Analysis
The molecular structure of the compound was confirmed by HRMS, 1H and 13C NMR .Chemical Reactions Analysis
The compound was successfully labeled with radioactive iodine using NBS via an electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using HRMS, 1H and 13C NMR .Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticancer Properties: This compound has shown promise as an anticancer agent. Its unique chemical structure may inhibit specific pathways involved in tumor growth and metastasis. Researchers are investigating its potential as a targeted therapy for various cancer types, including breast, lung, and colon cancers. Preclinical studies have demonstrated cytotoxic effects on cancer cells, making it a candidate for further drug development .
Kinase Inhibition: HMS3522G17 interacts with kinases involved in cell signaling pathways. By inhibiting specific kinases, it may modulate cellular processes related to proliferation, survival, and angiogenesis. Researchers are exploring its kinase selectivity and evaluating its potential as a kinase inhibitor in cancer therapy .
Organic Synthesis and Chemical Reactions
Synthetic Intermediates: The compound serves as a valuable synthetic intermediate in organic chemistry. Its functional groups allow for diverse modifications, making it useful for creating more complex molecules. Chemists employ it as a building block to synthesize other compounds with specific properties .
Flavor and Fragrance Industry
Aromatic Character: HMS3522G17 possesses a distinct aroma due to its benzyl and methoxy groups. In the flavor and fragrance industry, it contributes to coconut, vanilla, and caramel-like scents. Perfumers and flavorists use it to enhance product formulations .
Safety and Handling
Toxicity: The compound is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA). Its oral LD50 (lethal dose for 50% of test animals) in rats is approximately 1680 mg/kg. However, safety precautions should be followed during handling and synthesis .
Conclusion
Mechanism of Action
Target of Action
The primary targets of HMS3522G17 are currently unknown. The compound belongs to the benzoquinazolines class , which has been extensively studied for their wide range of pharmacological effects, including roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents . .
Biochemical Pathways
Given the broad range of pharmacological activities associated with benzoquinazolines , it’s plausible that multiple pathways could be affected
Pharmacokinetics
The compound’s logP and logD values are 4.3188 , suggesting it has some degree of lipophilicity, which could influence its absorption and distribution.
Result of Action
Given the wide range of pharmacological activities associated with benzoquinazolines , it’s likely that the compound could have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
3-benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-3-14-28-25(31)21-12-13-23-24(16-21)29-27(34-18-20-10-7-11-22(15-20)33-2)30(26(23)32)17-19-8-5-4-6-9-19/h4-13,15-16H,3,14,17-18H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYFPTMUGUMSIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)OC)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-((3-methoxybenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.